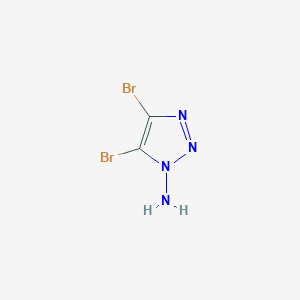

4,5-Dibromo-1H-1,2,3-triazol-1-amine

CAS No.:

Cat. No.: VC17448524

Molecular Formula: C2H2Br2N4

Molecular Weight: 241.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H2Br2N4 |

|---|---|

| Molecular Weight | 241.87 g/mol |

| IUPAC Name | 4,5-dibromotriazol-1-amine |

| Standard InChI | InChI=1S/C2H2Br2N4/c3-1-2(4)8(5)7-6-1/h5H2 |

| Standard InChI Key | YAOVCSBQMWRWIA-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(N(N=N1)N)Br)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4,5-Dibromo-1H-1,2,3-triazol-1-amine belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles renowned for their stability and versatile chemistry. Its molecular structure (Table 1) includes:

Table 1: Physicochemical Properties of 4,5-Dibromo-1H-1,2,3-triazol-1-amine

| Property | Value |

|---|---|

| Molecular Formula | C₂H₂Br₂N₄ |

| Molecular Weight | 241.87 g/mol |

| CAS Number | Not explicitly listed |

| Appearance | Crystalline solid (inferred) |

| Solubility | Limited data; soluble in polar aprotic solvents (inferred) |

The amino group at the 1-position enhances hydrogen-bonding capabilities, while the bromine atoms facilitate electrophilic substitution reactions, making the compound a versatile intermediate .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4,5-Dibromo-1H-1,2,3-triazol-1-amine typically involves sequential functionalization of the triazole core:

-

Bromination of 1,2,3-Triazole:

The parent compound, 1,2,3-triazole, undergoes dibromination using bromine (Br₂) in aqueous media at 50°C, yielding 4,5-dibromo-1H-1,2,3-triazole with a 98.7% yield . -

N-Amination:

Introducing the amino group at the 1-position is achieved via nucleophilic substitution or directed lithiation. For example, reacting 4,5-dibromo-1H-1,2,3-triazole with ammonia or protected amine reagents under inert conditions facilitates N-amination .

Table 2: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Bromination | Br₂ in H₂O, 50°C, 3–18 h | 98.7% | Handling toxic bromine |

| N-Amination | NH₃/LiAlH₄, THF, −78°C | ~70–90% | Regioselectivity control |

Industrial-Scale Production

Industrial protocols emphasize continuous flow reactors to enhance safety and efficiency during bromination. Automated systems regulate temperature and stoichiometry, minimizing byproducts. Post-synthesis purification employs recrystallization or column chromatography to achieve >95% purity.

Reactivity and Chemical Behavior

Electrophilic Substitution

The bromine atoms undergo regioselective substitution reactions. For instance, treatment with butyllithium (BuLi) in tetrahydrofuran (THF) at −78°C generates a lithiated intermediate at the 5-position, which reacts with electrophiles like CO₂ or disulfides to form 5-substituted derivatives .

Functional Group Transformations

The amino group participates in condensation reactions, enabling the formation of Schiff bases or urea derivatives. These modifications are critical for tuning solubility and bioactivity.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antiviral agents. Its bromine atoms allow late-stage diversification via Suzuki-Miyaura cross-coupling .

Materials Science

In polymer chemistry, it acts as a cross-linking agent or monomer for conductive polymers. Bromine enhances flame retardancy, while the amino group improves adhesion to metal surfaces.

Future Perspectives

Targeted Drug Delivery

Functionalizing the amino group with PEG chains could enhance pharmacokinetic profiles for anticancer drug candidates.

Green Chemistry Approaches

Developing solvent-free bromination methods or biocatalytic amination could reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume